7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline
Overview
Description
7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable piperazine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding reduced quinoline derivatives.
Scientific Research Applications
7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities . The exact molecular pathways and targets are still under investigation, but its ability to interfere with nucleic acid synthesis is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar compounds to 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline include other quinoline derivatives such as:
7-Chloro-4-(4-hydroxyphenylamino)quinoline: Known for its antimicrobial properties.
7-Chloro-4-(1-piperazinyl)quinoline: Used in the synthesis of various pharmaceuticals.
Piperaquine tetraphosphate: An antimalarial agent highly active against chloroquine-resistant strains.
The uniqueness of this compound lies in its specific sulfonylpiperazine moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-16-3-5-17(6-4-16)28(25,26)24-12-10-23(11-13-24)20-8-9-22-19-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCUTHJWYFCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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